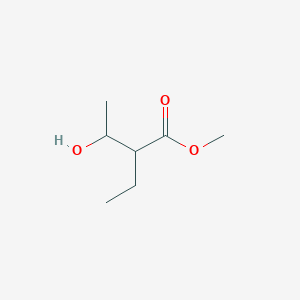![molecular formula C13H15ClO B8727131 2-[(4-chlorophenyl)methyl]cyclohexan-1-one CAS No. 2702-79-6](/img/structure/B8727131.png)
2-[(4-chlorophenyl)methyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)methyl]cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines. It is structurally related to ketamine, a well-known anesthetic and analgesic drug. This compound has a cyclohexanone core with a 4-chlorophenylmethyl group attached to it. The presence of the chlorine atom in the phenyl ring adds unique properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, cyclohexanone is reacted with 4-chlorobenzylmagnesium bromide, followed by acidic workup to yield this compound. This method provides good yields and is widely used in laboratory settings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Grignard reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-[(4-chlorophenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 2-[(4-chlorophenyl)methyl]cyclohexanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-[(4-chlorophenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-[(4-chlorophenyl)methyl]cyclohexan-1-one involves its interaction with various molecular targets. It is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This interaction leads to the inhibition of calcium ion influx, resulting in analgesic and anesthetic effects. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
相似化合物的比较
2-[(4-chlorophenyl)methyl]cyclohexan-1-one is structurally similar to several other compounds, including:
Ketamine: Shares a similar cyclohexanone core and is used as an anesthetic.
Phencyclidine (PCP): Another arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Eticyclidine (PCE): A derivative of phencyclidine with similar pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the chlorine atom in the phenyl ring differentiates it from other similar compounds and influences its reactivity and biological activity.
属性
CAS 编号 |
2702-79-6 |
|---|---|
分子式 |
C13H15ClO |
分子量 |
222.71 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11H,1-4,9H2 |
InChI 键 |
UNJQQZUSORSFMS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


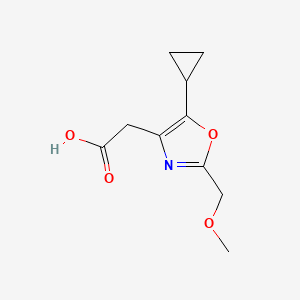
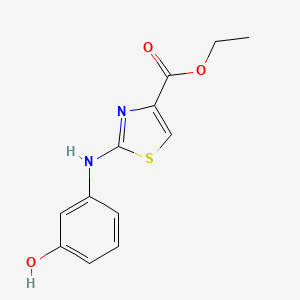
![tert-Butyl (1S,3S,5S)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8727060.png)
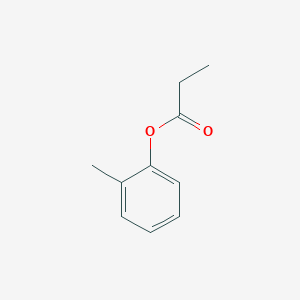


![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)
![N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B8727086.png)
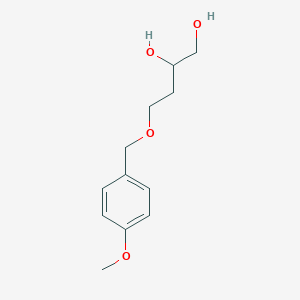
![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)


